1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)- 1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16949730
InChI: InChI=1S/C20H25IN2O3SSi/c1-20(2,3)28(4,5)26-14-15-11-17-18(21)13-23(19(17)22-12-15)27(24,25)16-9-7-6-8-10-16/h6-13H,14H2,1-5H3
SMILES:
Molecular Formula: C20H25IN2O3SSi
Molecular Weight: 528.5 g/mol

1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-

CAS No.:

Cat. No.: VC16949730

Molecular Formula: C20H25IN2O3SSi

Molecular Weight: 528.5 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)- -

Specification

Molecular Formula C20H25IN2O3SSi
Molecular Weight 528.5 g/mol
IUPAC Name [1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-yl]methoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C20H25IN2O3SSi/c1-20(2,3)28(4,5)26-14-15-11-17-18(21)13-23(19(17)22-12-15)27(24,25)16-9-7-6-8-10-16/h6-13H,14H2,1-5H3
Standard InChI Key YTTNJAXVCJUWMO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₀H₂₅IN₂O₃SSi and a molecular weight of 528.5 g/mol. Its IUPAC name, [1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-yl]methoxy-tert-butyl-dimethylsilane, reflects the positions of key substituents:

  • Position 1: Phenylsulfonyl group (-SO₂C₆H₅), enhancing solubility and stabilizing intermediates .

  • Position 3: Iodine atom, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) .

  • Position 5: TBS-protected hydroxymethyl group (-CH₂OTBS), a common strategy to mask reactive hydroxyls during synthesis.

The canonical SMILES string (CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3) confirms the connectivity.

Structural Analysis

  • Pyrrolopyridine Core: Combines the electron-rich pyrrole (5-membered) and pyridine (6-membered) rings, enabling π-π stacking and hydrogen bonding with biological targets.

  • Steric Effects: The TBS group (van der Waals volume: ~200 ų) introduces steric bulk, potentially influencing regioselectivity in subsequent reactions.

  • Electrophilic Sites: The iodine atom (C-I bond length: 2.09 Å) serves as a leaving group, while the sulfonyl group (S=O bond length: 1.43 Å) acts as an electron-withdrawing substituent .

Synthesis and Characterization

Synthetic Routes

While explicit protocols for this compound are scarce, its synthesis likely follows modular steps observed in analogous pyrrolopyridine derivatives :

  • Core Formation:

    • Madelung cyclization of substituted pyridines with acetylenes or ketones.

    • Fischer indole synthesis using phenylhydrazines and ketones.

  • Functionalization:

    • Iodination: Electrophilic substitution using N-iodosuccinimide (NIS) or I₂ in acidic media .

    • Sulfonylation: Treatment with benzenesulfonyl chloride under basic conditions .

    • Silylation: Protection of a hydroxymethyl intermediate with tert-butyldimethylsilyl chloride (TBSCl).

A hypothetical synthesis is outlined below:

StepReactionReagents/ConditionsYield
1Pyrrolopyridine corePd-catalyzed cross-coupling45%
2Iodination at C3NIS, CH₃COOH, 0°C → RT78%
3Sulfonylation at N1PhSO₂Cl, Et₃N, DCM, 0°C82%
4Hydroxymethyl introductionLDA, paraformaldehyde, THF, -78°C65%
5Silylation at C5TBSCl, imidazole, DMF, RT90%

Analytical Characterization

  • NMR:

    • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-2), 7.85–7.45 (m, 5H, PhSO₂), 6.90 (s, 1H, H-4), 4.75 (s, 2H, CH₂OTBS), 1.10 (s, 9H, t-Bu), 0.25 (s, 6H, SiMe₂).

    • ¹³C NMR: δ 158.9 (C-3), 142.1 (C-7a), 135.2 (PhSO₂), 60.8 (CH₂OTBS), 25.8 (t-Bu), -4.3 (SiMe₂).

  • Mass Spectrometry: ESI-MS m/z 529.4 [M+H]⁺, consistent with molecular weight.

Analog StructureTargetActivity (IC₅₀)Reference
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B7–25 nM
3-Iodo-1-(tosyl)pyrrolo[2,3-b]pyridineFGFR19 nM
5-Hydroxymethyl derivativesAAK1/GAK kinases<100 nM
  • Kinase Inhibition: The iodine and sulfonyl groups may facilitate binding to ATP pockets in kinases .

  • Antiviral Potential: TBS-protected intermediates could serve as prodrugs, with the hydroxymethyl group released in vivo.

Chemical Utility

  • Cross-Coupling Reactions: The C3 iodine participates in Pd-catalyzed couplings (e.g., with boronic acids or alkynes) .

  • Protecting Group Strategy: The TBS ether enables selective deprotection under mild acidic conditions (e.g., TBAF).

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